molecular formula C11H19N3O2S2 B2409039 N-(2-Hydroxy-4-methylsulfanylbutyl)-4-propylthiadiazole-5-carboxamide CAS No. 2320210-95-3

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-propylthiadiazole-5-carboxamide

Cat. No.: B2409039
CAS No.: 2320210-95-3
M. Wt: 289.41
InChI Key: AHCYWAUEQJFCQS-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-propylthiadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a hydroxy-methylsulfanylbutyl side chain, which can influence its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-propylthiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiadiazole ring, followed by the introduction of the hydroxy-methylsulfanylbutyl side chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-propylthiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.

Scientific Research Applications

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-propylthiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-propylthiadiazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxy-methylsulfanylbutyl side chain can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The thiadiazole ring can also participate in various binding interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(methylsulfanyl)butanoic acid: A related compound with a similar side chain but lacking the thiadiazole ring.

    4-Propylthiadiazole-5-carboxamide: A simpler analog without the hydroxy-methylsulfanylbutyl side chain.

Uniqueness

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-propylthiadiazole-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiadiazole ring and the hydroxy-methylsulfanylbutyl side chain allows for a wide range of interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-4-propylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S2/c1-3-4-9-10(18-14-13-9)11(16)12-7-8(15)5-6-17-2/h8,15H,3-7H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYWAUEQJFCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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